[1-(Benzylamino)cyclopentyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(benzylamino)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(8-4-5-9-13)14-10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJHOATVHDDNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzylamino Cyclopentyl Methanol
Direct Synthetic Routes
Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-nitrogen or carbon-carbon bonds late in the synthesis.
A primary and straightforward approach to synthesizing [1-(Benzylamino)cyclopentyl]methanol is through the N-alkylation of a precursor amino alcohol. This method involves the reaction of (1-aminocyclopentyl)methanol with a benzylating agent.
The core reaction is the nucleophilic substitution where the nitrogen atom of the primary amine attacks the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide) or another benzyl derivative with a suitable leaving group. A base is typically required to neutralize the acid generated during the reaction and to deprotonate the ammonium (B1175870) salt intermediate, allowing for the reaction to proceed to completion.
General Reaction Scheme: (1-aminocyclopentyl)methanol + Benzyl-X → this compound (where X = Br, Cl, or other leaving group)
The reaction conditions for N-alkylation can be fine-tuned to optimize the yield and minimize side reactions, such as over-alkylation, which would produce a tertiary amine.
Table 1: Typical Conditions for N-Alkylation of Primary Amines
| Parameter | Condition | Purpose |
|---|---|---|
| Benzylating Agent | Benzyl bromide, Benzyl chloride | Provides the benzyl group |
| Solvent | Acetonitrile (B52724), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Dissolves reactants and facilitates the reaction |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes the acid byproduct |
| Temperature | Room temperature to 80 °C | Controls the rate of reaction |
This method is illustrative of a general procedure for tetraalkylammonium salt-catalyzed alkylation of active methylene (B1212753) functions in the presence of concentrated aqueous alkali. orgsyn.org The catalytic method is noted for being simpler and often providing good yields of purer products compared to methods requiring strictly anhydrous solvents. orgsyn.org
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. ed.gov This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a plausible, though challenging, direct route would involve the reductive amination of a precursor ketone or aldehyde, such as 1-formylcyclopentanol, with benzylamine (B48309). The reaction would proceed through the formation of an iminium ion, which is then reduced by a suitable reducing agent.
Key Reaction Steps:
Imine Formation: 1-formylcyclopentanol + Benzylamine ⇌ Iminium Intermediate + H₂O
Reduction: Iminium Intermediate + Reducing Agent → this compound
A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices. The reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are mixed together. unive.itresearchgate.net
Table 2: Reagents for One-Pot Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Catalyst (Optional) | Solvent |
|---|
The efficiency of reductive amination can be influenced by factors such as pH and the choice of reducing agent. researchgate.net For instance, decaborane (B607025) in methanol (B129727) has been shown to be an effective system for the reductive amination of various aldehydes and ketones at room temperature. researchgate.net
Multi-step synthesis provides a more versatile and often more practical approach, allowing for the construction of the target molecule from readily available starting materials through a sequence of reliable reactions. mit.eduarxiv.org A logical multi-step pathway for this compound begins with cyclopentanone (B42830).
A well-established route involves the following sequence:
Strecker Synthesis: Cyclopentanone reacts with benzylamine and a cyanide source (e.g., potassium cyanide) to form the α-aminonitrile, 1-(benzylamino)cyclopentanecarbonitrile.
Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield 1-(benzylamino)cyclopentanecarboxylic acid.
Carboxylic Acid Reduction: The carboxylic acid is then reduced to the primary alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
This sequence builds the molecular framework step-by-step, with each transformation being a high-yielding and well-documented chemical process. Flow chemistry presents a modern paradigm for linking such individual reactions into continuous multi-step sequences, potentially improving efficiency and purity. syrris.jp
Precursor Synthesis and Preparation for this compound
The success of any synthetic route is contingent upon the availability and preparation of key precursors.
1-(Benzylamino)cyclopentanecarbonitrile: This key intermediate for the multi-step pathway is synthesized via the Strecker reaction. The reaction involves the condensation of cyclopentanone and benzylamine to form an iminium ion, which is then attacked by a cyanide anion.
(1-Aminocyclopentyl)methanol: This precursor for the N-alkylation route can be prepared from 1-hydroxycyclopentanecarbonitrile. ontosight.ai The synthesis starts with the addition of cyanide to cyclopentanone to form the cyanohydrin, 1-hydroxycyclopentanecarbonitrile. ontosight.ai Subsequent reduction of the nitrile group, typically through catalytic hydrogenation or with a hydride reagent, yields the desired (1-aminocyclopentyl)methanol.
Table 3: Synthesis of Key Precursors
| Precursor | Starting Materials | Key Reaction Type |
|---|---|---|
| 1-(Benzylamino)cyclopentanecarbonitrile | Cyclopentanone, Benzylamine, Potassium Cyanide | Strecker Synthesis |
Optimization of Synthetic Yields and Purity of this compound
Optimizing the synthesis involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
For the multi-step synthesis involving the reduction of 1-(benzylamino)cyclopentanecarboxylic acid, key optimization parameters include:
Choice of Reducing Agent: While LiAlH₄ is highly effective, other reagents like borane-THF complex (BH₃·THF) can offer different selectivity and handling characteristics.
Temperature Control: The reduction of carboxylic acids is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is crucial to control the reaction rate and prevent side reactions.
Workup Procedure: Careful quenching of the reaction mixture (e.g., with water and NaOH solution) is necessary to hydrolyze the aluminum salts and allow for the extraction of the product into an organic solvent. google.com
Purification: Final purification is typically achieved through techniques like column chromatography on silica (B1680970) gel or crystallization to obtain the product with high purity. beilstein-journals.org
In continuous manufacturing processes, parameters such as flow rate, reactor temperature, and separation efficiency are critical for maintaining high yield and purity. mit.edu
Green Chemistry Approaches in the Synthesis of this compound
Applying the principles of green chemistry aims to make synthetic routes more environmentally benign and sustainable. nih.govbeilstein-journals.org
Use of Greener Solvents: Traditional solvents like dichloromethane (B109758) and DMF can be replaced with more environmentally friendly alternatives. Cyclopentyl methyl ether (CPME) has emerged as a beneficial ethereal solvent for various reactions, including those involving Grignard reagents and reductive aminations. unive.itnih.gov
Catalytic Methods: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. mdpi.com For the reduction of the carboxylic acid intermediate, catalytic hydrogenation using heterogeneous catalysts (e.g., Ru-based catalysts) can be an alternative to metal hydrides, avoiding the generation of large amounts of metal salt waste.
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" process reduces the need for intermediate workups and purifications, thereby saving solvents and energy. organic-chemistry.org A one-pot reduction of a nitroaromatic followed by reductive amination is an example of this efficient approach. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Similarly, mechanochemistry, which uses mechanical energy to initiate reactions, can minimize or eliminate the need for solvents. nih.gov
By integrating these approaches, the synthesis of this compound can be made more efficient, economical, and sustainable. rsc.org
Chemical Reactivity and Transformation Pathways of 1 Benzylamino Cyclopentyl Methanol
Oxidation Reactions of the Alcohol Moiety in [1-(Benzylamino)cyclopentyl]methanol
The primary alcohol in this compound can be selectively oxidized to afford carbonyl derivatives. The challenge in this transformation lies in preventing the oxidation of the adjacent secondary amine.
Formation of Carbonyl Derivatives from this compound
The oxidation of the primary alcohol functionality in this compound leads to the formation of the corresponding aldehyde, [1-(benzylamino)cyclopentanal]. This transformation is a key step in the synthesis of various derivatives. Over-oxidation to the carboxylic acid is a potential side reaction that needs to be carefully controlled. The presence of the benzylamino group can influence the reaction, and its stability under oxidative conditions is a critical consideration.
Selective Oxidation Methodologies for this compound
Several methodologies have been developed for the selective oxidation of primary alcohols to aldehydes, even in the presence of other oxidizable groups like amines. These methods are crucial for the controlled transformation of this compound.
One of the most effective methods is the Swern oxidation . This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups. wikipedia.orgyoutube.comalfa-chemistry.comorganic-chemistry.org
Another widely used method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. rsc.orgnih.govweebly.comnih.gov Common co-oxidants include sodium hypochlorite (B82951) (NaOCl) or (diacetoxy)iodobenzene. TEMPO-catalyzed oxidations are highly selective for primary alcohols and can be performed under mild conditions, often at room temperature. The choice of the co-oxidant and reaction conditions can be tuned to favor the formation of the aldehyde and minimize over-oxidation. rsc.orgnih.gov
The following table summarizes representative conditions for the selective oxidation of amino alcohols to aldehydes, which are applicable to this compound.
| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | 85-95 | wikipedia.orgyoutube.com |
| TEMPO, NaOCl | CH₂Cl₂/H₂O | 0 - rt | 80-92 | rsc.orgnih.gov |
| TEMPO, PhI(OAc)₂ | CH₂Cl₂ | rt | 88-96 | weebly.com |
| Cu(I)/TEMPO/O₂ | Acetonitrile (B52724) | rt | ~65 | rsc.org |
Reduction Reactions Involving this compound
Reduction reactions of this compound primarily target the benzylamino group, leading to the formation of primary amine derivatives. The primary alcohol moiety is already in its most reduced state and typically does not undergo further reduction under standard conditions.
Generation of Amine Derivatives from this compound
The most significant reduction pathway for this compound is the hydrogenolysis of the N-benzyl group. This reaction, commonly referred to as debenzylation, cleaves the carbon-nitrogen bond of the benzyl (B1604629) group, yielding the primary amine, [1-(aminomethyl)cyclopentyl]methanol. This transformation is valuable for removing the benzyl protecting group to unmask the primary amine for further functionalization.
Catalytic hydrogenolysis is the most common method for N-debenzylation. acs.orgnih.govox.ac.ukresearchgate.netnih.govnacatsoc.orgresearchgate.netrsc.org This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, with toluene (B28343) being the only byproduct from the benzyl group. The choice of solvent and the addition of acids can sometimes facilitate the reaction, particularly for substrates where the amine might poison the catalyst. nih.govnih.gov
The following table presents typical conditions for the reductive debenzylation of N-benzylamines.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Methanol (B129727) or Ethanol | rt | 90-99 | acs.orgnih.gov |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | High | nih.gov |
| Pd/C, Nb₂O₅/C | H₂ (balloon) | Methanol | rt | >95 | acs.orgnih.gov |
| Raney-Ni | H₂ (1 atm) | Ethanol | 50 | Moderate to High | rsc.org |
Synthesis of Alcohol Derivatives via Reduction of this compound
The primary alcohol functional group in this compound is already in a reduced state. Therefore, reduction reactions targeting this moiety are not applicable. Any reduction methodologies would focus on other functionalities that might be present in derivatives of this compound.
Amination Reactions and Derivatives of this compound
The presence of both a primary alcohol and a secondary amine in this compound and its debenzylated derivative, [1-(aminomethyl)cyclopentyl]methanol, allows for various amination reactions to generate a range of derivatives.
The secondary amine of this compound can undergo N-alkylation with alkyl halides or other electrophiles to form tertiary amines. beilstein-journals.orgresearchgate.net The reactivity of the amine can be influenced by steric hindrance from the adjacent cyclopentyl and benzyl groups.
More versatile amination chemistry can be accessed from the primary amine derivative, [1-(aminomethyl)cyclopentyl]methanol. This primary amine can participate in a wide array of reactions to form amides, sulfonamides, and other N-substituted derivatives. It can also be used in reductive amination reactions with aldehydes or ketones to form new secondary or tertiary amines.
Furthermore, the primary alcohol can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by an amine to introduce a second amino group, leading to the synthesis of diamine derivatives. nih.govrsc.orgnih.govenamine.net This approach provides a pathway to vicinal diamines on a cyclopentyl scaffold.
The following table outlines some potential amination reactions and the resulting derivatives.
| Starting Material | Reagent(s) | Reaction Type | Product Class |
| This compound | Alkyl Halide, Base | N-Alkylation | Tertiary Amine |
| [1-(Aminomethyl)cyclopentyl]methanol | Aldehyde/Ketone, Reducing Agent | Reductive Amination | Secondary/Tertiary Amine |
| [1-(Aminomethyl)cyclopentyl]methanol | Acyl Chloride, Base | N-Acylation | Amide |
| [1-(Tosylmethyl)cyclopentyl]benzylamine | Amine | Nucleophilic Substitution | Diamine Derivative |
Functional Group Interconversions of this compound
The alcohol and amine functionalities of this compound are amenable to a variety of standard functional group interconversions.
Oxidation: The primary alcohol could be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation. Stronger oxidizing agents would likely lead to the corresponding carboxylic acid. The secondary amine is also susceptible to oxidation, though this is generally a less common transformation.
Conversion to Amide: The secondary amine can be acylated using acid chlorides or anhydrides to form the corresponding amide. This is a standard and high-yielding transformation for secondary amines.
N-Debenzylation: The benzyl group on the nitrogen can be removed through various methods, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). This would yield the primary amine, [1-(aminomethyl)cyclopentyl]methanol. Oxidative methods can also be employed for debenzylation.
Conversion of the Hydroxyl Group: The primary alcohol can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This would activate the position for nucleophilic substitution reactions. Conversion to an alkyl halide could also be achieved using standard reagents (e.g., SOCl₂, PBr₃).
It is important to reiterate that while these transformations are textbook examples of functional group interconversions, their specific application to this compound, including reaction conditions and yields, is not documented in the scientific literature.
Mechanistic Studies of Key Transformations of this compound
Due to the lack of published research on the specific reactions of this compound, there are no mechanistic studies available for its key transformations.
Hypothetically, a mechanistic study of a potential cyclization reaction, such as the formation of a spiro-oxazolidine (B91167) with formaldehyde, would likely involve probing the intermediacy of an N-benzyl-N-(1-(hydroxymethyl)cyclopentyl)methaniminium ion. This could be investigated through kinetic studies, isotopic labeling, and computational modeling.
Similarly, a mechanistic investigation of the oxidation of the alcohol would focus on the specific oxidant used. For example, a PCC oxidation would proceed through a chromate (B82759) ester intermediate.
A mechanistic study of a potential Pictet-Spengler-type reaction, which would require the benzyl group to be replaced with a suitable aryl-ethyl moiety, is not directly relevant to the parent compound. The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the benzylamine (B48309) moiety of the title compound contains an aromatic ring, the linkage to the amine does not fit the required β-arylethylamine scaffold for a standard Pictet-Spengler reaction.
Derivatives and Analogues of 1 Benzylamino Cyclopentyl Methanol
Structural Modification Strategies for [1-(Benzylamino)cyclopentyl]methanol Analogues
The development of analogues of this compound is guided by established principles of medicinal chemistry and chemical synthesis. These strategies aim to systematically alter the compound's physical and chemical properties. General approaches include molecular disjunction, which involves creating analogues by simplifying the parent structure, and molecular conjunction, which involves adding new chemical groups. biomedres.usbiomedres.us
Key strategies for modifying the this compound scaffold include:
Modification of the Benzyl (B1604629) Group: Introducing various substituents onto the aromatic ring of the benzyl group is a primary strategy. This can modulate the electronic properties and steric profile of the molecule. Common modifications include the addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkoxy groups). biomedres.usnih.gov
Alteration of the Amino Linker: The secondary amine provides a site for N-alkylation or N-acylation. These modifications can probe the importance of the amine proton as a hydrogen bond donor in potential interactions. nih.gov Furthermore, introducing a substituent on the methylene (B1212753) bridge (the α-carbon) of the benzyl group can create a chiral center and introduce steric bulk. nih.gov
Modification of the Cyclopentyl Ring: The cyclopentyl moiety can be altered in several ways. Its size can be changed to a cyclobutyl or cyclohexyl ring to assess the impact of ring strain and conformation on reactivity. nih.gov Substituents can also be added to the cyclopentyl ring itself, which can introduce chirality and new functional groups for further reactions. acs.org
Modification of the Methanol (B129727) Group: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, introducing a range of different functional groups with varied chemical properties.
These modifications are often pursued to enhance metabolic stability, improve potency in biological systems, or reduce off-target effects in drug discovery contexts. scientificupdate.com
Synthesis of Substituted Benzylamino Analogues of this compound
The synthesis of analogues with a modified benzylamino portion is typically achieved through reductive amination. This well-established reaction involves the condensation of 1-amino-1-cyclopentylmethanol with a substituted benzaldehyde (B42025), followed by the reduction of the resulting imine intermediate.
The general synthetic route is as follows:
Imine Formation: 1-Amino-1-cyclopentylmethanol is reacted with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde) under conditions that facilitate the removal of water, forming a Schiff base (imine).
Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
This method allows for the straightforward synthesis of a wide array of derivatives by simply varying the choice of the substituted benzaldehyde. For instance, using 2-, 3-, or 4-substituted benzaldehydes can lead to analogues with different substitution patterns on the aromatic ring, which is crucial for establishing structure-activity relationships. nih.gov
| Entry | Substituted Benzaldehyde | Resulting Analogue |
| 1 | 4-Fluorobenzaldehyde | [1-((4-Fluorobenzyl)amino)cyclopentyl]methanol |
| 2 | 4-Chlorobenzaldehyde | [1-((4-Chlorobenzyl)amino)cyclopentyl]methanol |
| 3 | 2-Methylbenzaldehyde | [1-((2-Methylbenzyl)amino)cyclopentyl]methanol |
| 4 | 3-Methoxybenzaldehyde | [1-((3-Methoxybenzyl)amino)cyclopentyl]methanol |
Synthesis of Modified Cyclopentylmethanol Analogues from this compound
Modifying the cyclopentylmethanol core of the molecule presents a more complex synthetic challenge. Direct modification of the cyclopentyl ring in the final compound is often difficult. Therefore, these analogues are typically prepared by synthesizing a modified aminocyclopentanemethanol precursor first, followed by the standard benzylation step.
The synthesis of these precursors can be approached in several ways:
Starting from Substituted Cyclopentanones: A substituted cyclopentanone (B42830) can be converted into a cyanohydrin, which is then reduced to a β-amino alcohol. This provides a route to introduce substituents at various positions on the cyclopentane (B165970) ring.
Using Cycloaddition Reactions: Reactions like the Diels-Alder reaction can be employed to construct substituted cyclopentene (B43876) rings, which can then be further functionalized to yield the desired aminocyclopentanemethanol precursor. nih.gov For example, a facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for carbocyclic nucleosides, has been reported starting from cyclopentadiene. nih.gov
Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing cyclic systems and can be used to prepare substituted cyclopentene derivatives that serve as precursors to the target amino alcohols.
Once the desired substituted 1-aminocyclopentanemethanol is synthesized, it can be reacted with benzyl bromide or subjected to reductive amination with benzaldehyde to yield the final target analogue. The use of the cyclopentyl ring is of growing interest in medicinal chemistry, as its rigid, puckered structure can favorably position substituents for interaction with biological targets. nih.gov
Stereochemical Considerations in the Synthesis of this compound Derivatives
The parent compound, this compound, is achiral. However, chirality can be introduced through several of the modification strategies discussed previously:
Substitution on the Benzylamine (B48309) α-carbon: Replacing one of the hydrogen atoms on the methylene bridge between the phenyl ring and the nitrogen atom creates a chiral center.
Substitution on the Cyclopentyl Ring: Introducing a substituent at any position other than C1 on the cyclopentyl ring will generate at least one chiral center.
The synthesis of these chiral derivatives requires stereoselective methods to control the configuration of the newly formed stereocenters. Common approaches include:
Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure precursor, such as a chiral cyclopentanone or a chiral amino acid derivative. For instance, the synthesis of specific isomers of aminocyclopentenyl methanol often starts from a resolved racemic precursor like Vince Lactam. ijcpa.in
Asymmetric Catalysis: Chiral catalysts and ligands can be used to induce enantioselectivity in key synthetic steps, such as the reduction of a ketone or an imine. u-szeged.huacs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using techniques like chiral chromatography. ijcpa.in
Controlling the stereochemistry is often critical, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities and chemical reactivity.
Structure-Reactivity Relationship Studies of this compound Derivatives
Structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity or biological activity. For the derivatives of this compound, these studies provide insight into the role of each part of the molecule.
Based on studies of related benzylamine and cyclopentyl-containing compounds, several trends can be hypothesized:
Amino Linker Modifications: N-alkylation removes the hydrogen bond donating capability of the secondary amine, which can clarify its role in intermolecular interactions. nih.gov Introducing steric bulk near the nitrogen can also influence how the molecule fits into a constrained environment, such as an enzyme's active site.
Cyclopentyl Ring Modifications: The size and substitution of the cycloalkane ring are often crucial for potency and selectivity in biologically active molecules. In some systems, a cyclopentyl ring provides a significant potency advantage over cyclobutyl or cyclohexyl rings, suggesting an optimal fit. nih.govacs.org The rigid conformation of the ring helps to minimize the entropic penalty upon binding to a target.
By systematically synthesizing and testing a library of analogues, researchers can build a comprehensive understanding of the structure-reactivity relationships governing this class of compounds.
Applications of 1 Benzylamino Cyclopentyl Methanol As a Synthetic Scaffold
Utilization of [1-(Benzylamino)cyclopentyl]methanol in Heterocyclic Compound Synthesis
The 1,2-amino alcohol functionality tethered to the cyclopentane (B165970) ring makes this compound an ideal precursor for the synthesis of various fused and spirocyclic heterocyclic compounds. The close proximity of the nucleophilic amine and alcohol groups allows for facile cyclization reactions to form five-membered heterocyclic rings.
One of the most direct applications is in the synthesis of oxazoline (B21484) derivatives. nih.gov Oxazolines are privileged structures in organic chemistry, known for their roles as chiral auxiliaries in asymmetric synthesis and as structural components in biologically active molecules. edu.krd The reaction of a 1,2-amino alcohol with a carboxylic acid or its derivatives (such as acid chlorides or esters) typically yields a β-hydroxy amide intermediate, which can then be cyclized under dehydrating conditions to form the oxazoline ring. researchgate.net For this compound, this would lead to the formation of a spiro-oxazoline fused to the cyclopentane ring.
The general synthetic route is depicted below:
Reaction of this compound with a carboxylic acid derivative to form a spiro-oxazoline.
This transformation can be achieved using various cyclization reagents, as shown in the table below, based on established methods for oxazoline synthesis. researchgate.net
| Reagent | Description | Potential Product |
| Thionyl Chloride (SOCl₂) | Converts the alcohol to a chloride and activates the amide for cyclization. | Spiro-oxazoline |
| Burgess Reagent | A mild reagent for the dehydration of amides to form oxazolines. | Spiro-oxazoline |
| Triphenylphosphine/Iodine | Promotes cyclization through activation of the alcohol. | Spiro-oxazoline |
Furthermore, the amino alcohol moiety can participate in multicomponent reactions to construct more complex heterocyclic systems, such as pyrimidines. While the direct incorporation of this scaffold into a pyrimidine (B1678525) ring is not a single-step process, the functional groups can be modified to serve as synthons in established pyrimidine syntheses, for instance, by being converted into a diamine or a β-amino ketone. organic-chemistry.orgbu.edu.eggrowingscience.com The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine or urea (B33335) derivative. researchgate.net The cyclopentane ring of this compound could form part of the three-carbon backbone.
Role of this compound in Natural Product Total Synthesis
The cyclopentane ring is a core structural motif in a vast array of natural products, particularly in prostaglandins, terpenoids, and certain alkaloids. Synthetic scaffolds that provide a pre-formed, functionalized cyclopentane ring are therefore highly valuable in the total synthesis of these complex molecules.
This compound can serve as a chiral or achiral building block for introducing a C1-functionalized aminocyclopentane unit. The benzyl (B1604629) group on the amine can be readily removed via hydrogenolysis, revealing a primary amine that can be further elaborated. Similarly, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions. This array of possible transformations allows for the versatile incorporation of the cyclopentane scaffold into a larger molecular framework.
While no published total syntheses explicitly use this compound, analogous structures, such as polyhydroxylated cyclopentane β-amino acids, have been synthesized and incorporated into peptides and other complex molecules. nih.gov The general strategy involves using the functional handles on the cyclopentane ring to append other parts of the target molecule.
The potential synthetic transformations of this compound for natural product synthesis are summarized in the table below.
| Transformation | Reagents | Resulting Functionality | Potential Application |
| N-Debenzylation | H₂, Pd/C | Primary amine | Elaboration into nitrogen-containing natural products |
| Oxidation of Alcohol | PCC, DMP, TEMPO | Aldehyde | Carbon chain extension via Wittig, aldol (B89426), or other C-C bond forming reactions |
| Oxidation of Alcohol | Jones reagent, KMnO₄ | Carboxylic Acid | Amide or ester bond formation |
| Tosylation of Alcohol | TsCl, pyridine | Tosylate | Nucleophilic substitution |
This compound as a Precursor for Advanced Organic Materials
The incorporation of rigid, non-aromatic scaffolds like cyclopentane into organic materials can impart unique properties, such as improved solubility, modified morphology, and altered electronic characteristics by disrupting π-stacking. While research in this area has more commonly focused on other cyclic systems like adamantane (B196018) or cyclohexane, the principles can be extended to cyclopentane-based structures. nih.gov
This compound could be envisioned as a precursor for monomers used in the synthesis of specialty polymers. The two functional groups (amine and alcohol) allow for its incorporation into polyamides, polyesters, or polyurethanes. The rigid cyclopentane unit would be part of the polymer backbone, potentially increasing the glass transition temperature (Tg) and modifying the mechanical properties of the material.
In the field of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), non-conjugated cyclic scaffolds have been used to create bulky side chains or fused structures on emitter or host molecules. jmaterenvironsci.comresearchgate.net This is often done to control intermolecular interactions and prevent aggregation-caused quenching of luminescence. The cyclopentane unit of this compound, after suitable modification and attachment to a chromophore, could serve a similar purpose. For example, the benzylamino group could be arylated with a fluorescent or phosphorescent core, and the alcohol could be used to attach solubilizing groups.
Application of this compound in Medicinal Chemistry Building Block Strategies
In medicinal chemistry, small, rigid scaffolds are highly sought after to explore chemical space and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclopentane ring is a bioisostere for other cyclic systems and can provide a fixed orientation for appended functional groups, which can enhance binding to biological targets. The presence of both a hydrogen bond donor/acceptor (the amino alcohol moiety) and a hydrophobic group (the benzyl and cyclopentyl moieties) makes this compound an attractive starting point for the synthesis of new chemical entities. numberanalytics.com
The benzylamino alcohol scaffold is a known pharmacophore in various biologically active compounds. The molecule can be used in fragment-based drug discovery or as a scaffold for creating compound libraries through combinatorial chemistry. The amine can be acylated, alkylated, or sulfonylated, while the alcohol can be etherified or esterified to generate a diverse set of derivatives for biological screening.
The potential derivatization of this compound for medicinal chemistry applications is outlined in the table below.
| Reaction Type | Reagent Class | Resulting Moiety |
| N-Acylation | Acid chlorides, Anhydrides | Amide |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| N-Alkylation | Alkyl halides (reductive amination) | Tertiary amine |
| O-Etherification | Alkyl halides (Williamson synthesis) | Ether |
| O-Esterification | Acid chlorides, Carboxylic acids | Ester |
These derivatizations allow for the systematic modification of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for lead optimization in drug discovery.
This compound in Catalysis and Ligand Design Applications
Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, serving as precursors for some of the most effective chiral ligands and organocatalysts. organic-chemistry.org If this compound is resolved into its individual enantiomers, it could be used in a variety of catalytic applications.
The amino alcohol functionality is ideal for the synthesis of chiral ligands for transition metal-catalyzed reactions. For example, it can be readily converted into P,N-ligands by reaction with a chlorophosphine. The nitrogen and a newly introduced phosphorus atom can then chelate to a metal center, creating a chiral environment for asymmetric transformations such as hydrogenation, allylic alkylation, or C-H functionalization. mdpi.com
Additionally, amino alcohol derivatives have been successfully employed as organocatalysts in their own right, for example, in asymmetric aldol or Michael reactions. nih.govresearchgate.net The bifunctional nature of the molecule, with both a Lewis basic site (the amine) and a Brønsted acidic/hydrogen bond donating site (the alcohol), allows it to activate both the nucleophile and the electrophile in a reaction. The rigid cyclopentane backbone would provide a well-defined chiral environment around the catalytic center.
The potential applications in catalysis are summarized below:
| Application Area | Potential Role of Derivative | Example Reactions |
| Asymmetric Organocatalysis | Chiral amino alcohol catalyst | Aldol reaction, Michael addition, Mannich reaction |
| Transition Metal Catalysis | Precursor for chiral P,N or N,O-ligands | Asymmetric hydrogenation, asymmetric allylic alkylation |
The development of catalysts from this compound would first require an efficient method for its enantiomeric resolution, for example, by diastereomeric salt formation with a chiral acid or by enzymatic resolution.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Benzylamino Cyclopentyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy of [1-(Benzylamino)cyclopentyl]methanol
NMR spectroscopy is a primary technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Assignment of this compound
¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments in the this compound molecule. A hypothetical spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group's aromatic ring, the benzylic methylene (B1212753) protons, the protons of the cyclopentyl ring, the methanol (B129727) proton, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be used to assign each proton to its specific location in the molecule.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis of this compound
¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms and provide information about their chemical environment. For this compound, distinct signals would be expected for the carbons of the benzyl group (aromatic and benzylic), the cyclopentyl ring carbons, and the methanol carbon. The chemical shifts of these signals would help in identifying the types of carbon atoms (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).
Two-Dimensional NMR Techniques for Connectivity Analysis of this compound
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, helping to piece together the proton framework of the molecule. An HSQC spectrum would reveal correlations between protons and the carbon atoms they are directly attached to, providing definitive C-H bond information.
Mass Spectrometry (MS) Techniques for this compound
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of this compound
HRMS would be used to determine the precise molecular mass of this compound. This high-precision measurement allows for the calculation of the elemental formula of the molecule, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) would involve the fragmentation of the protonated or deprotonated molecule of this compound. The resulting fragment ions would be analyzed to provide information about the compound's structure. Characteristic fragmentation patterns, such as the loss of the benzyl group or the hydroxymethyl group, would help to confirm the connectivity of the different parts of the molecule.
Without access to the actual spectra, any further discussion would be purely speculative and would not meet the requirements for a detailed, scientifically accurate article based on research findings.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that serves as a unique molecular "fingerprint." For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct alcohol, secondary amine, and aromatic and aliphatic hydrocarbon components.
The most prominent and characteristic absorption is a strong, broad band in the region of 3400 to 3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. docbrown.info Concurrently, the N-H stretching vibration of the secondary amine typically appears in a similar region, often as a sharper, less intense peak compared to the O-H band.
Stretching vibrations for C-H bonds are also clearly identifiable. Aromatic C-H stretches from the benzyl group are generally observed at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl ring appear just below 3000 cm⁻¹. docbrown.info Furthermore, the stretching vibrations of the C-O bond in the primary alcohol and the C-N bond of the amine give rise to strong absorptions in the fingerprint region of the spectrum, typically between 1350 and 1000 cm⁻¹. docbrown.info
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |
| N-H (Amine) | Stretch | 3500 - 3300 | Moderate |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Moderate to Weak |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Moderate |
| C-N (Amine) | Stretch | 1350 - 1000 | Moderate to Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the exact positions of each atom, bond lengths, and bond angles.
For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its covalent structure. It would reveal the conformation of the cyclopentyl ring, the orientation of the benzyl and hydroxymethyl substituents relative to the ring, and the geometry of the amine center. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, that dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net
As of this writing, a specific, publicly available crystal structure for this compound has not been identified. However, analysis of a structurally similar compound, {1-[(3,5-Bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, demonstrates that its crystals are constructed of dimers held together by N—H⋯O and O—H⋯N hydrogen bonds. nih.govresearchgate.net Should a suitable crystal of this compound be grown and analyzed, it would yield precise data as shown in the hypothetical table below.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₃H₁₉NO |
| Formula Weight | The mass of one mole of the compound. | 205.30 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95° |
| Z | The number of molecules in the unit cell. | 4 |
| Bond Lengths | The distance between atomic nuclei (e.g., C-O, C-N). | Provided in Å |
Chromatographic Methods for Purity and Isomer Separation of this compound
Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing purity and separating potential isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com In this technique, the sample is vaporized and passed through a capillary column. nih.gov Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For amino alcohols, derivatization may be employed to improve chromatographic peak shape and thermal stability. osti.gov The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. scholarsresearchlibrary.com
High-Performance Liquid Chromatography (HPLC) is a versatile method used for compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net Separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. helixchrom.com For a compound like this compound, which possesses both hydrophobic (benzyl, cyclopentyl) and polar (hydroxyl, amino) groups, reversed-phase HPLC is a common choice. helixchrom.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Since this compound is chiral, chiral chromatography would be necessary to separate its enantiomers. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netresearchgate.netnih.gov
Table 3: Representative Chromatographic Methods for Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| GC-MS | 5%-Phenyl-95%-dimethylpolysiloxane | Helium | Mass Spectrometry (MS) | Purity analysis, identification of volatile impurities. |
| HPLC (Reversed-Phase) | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis (e.g., at 254 nm) | Purity determination, quantification. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| {1-[(3,5-Bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol |
| Acetonitrile |
| Methanol |
| n-Hexane |
Computational Chemistry and Theoretical Studies of 1 Benzylamino Cyclopentyl Methanol
Molecular Modeling and Conformational Analysis of [1-(Benzylamino)cyclopentyl]methanol
Molecular modeling of this compound would involve the use of computational techniques to understand its three-dimensional structure and conformational flexibility. The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-N bond of the benzylamino group and the puckering of the cyclopentane (B165970) ring.
The cyclopentane ring is known to be non-planar, adopting puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair. chemistrysteps.com In the case of this compound, the substituents on the C1 carbon would influence the preferred puckering mode and the energetic barrier between different conformers. Molecular mechanics force fields, such as MM3, are often employed to simulate the conformational dynamics of cyclopentane and its derivatives. acs.org
A conformational search for this compound would likely reveal several low-energy structures. The orientation of the benzylamino and methanol (B129727) groups relative to the cyclopentane ring would be a key determinant of stability. Intramolecular hydrogen bonding between the amine and hydroxyl groups could also play a significant role in stabilizing certain conformers.
Table 1: Representative Conformational Analysis Data for a Substituted Cyclopentane
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 45° | 0.00 | 45 |
| 2 | -45° | 0.15 | 35 |
| 3 | 180° | 1.20 | 15 |
| 4 | 0° | 2.50 | 5 |
Note: This data is illustrative and based on typical values for substituted cyclopentanes.
Quantum Chemical Calculations for this compound
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule. For this compound, these calculations would be crucial for predicting its reactivity and spectroscopic characteristics.
Electronic Structure and Reactivity Predictions for this compound
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of organic molecules. nih.gov Calculations on this compound would likely focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO is expected to be localized on the benzylamine (B48309) moiety, specifically the nitrogen atom and the aromatic ring, indicating that this region is susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the benzyl (B1604629) group, suggesting its role in accepting electrons. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's chemical reactivity and kinetic stability. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is useful for predicting intermolecular interactions.
Table 2: Predicted Electronic Properties of a Benzylamine Derivative (Illustrative)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: These values are representative and would need to be calculated specifically for this compound.
Spectroscopic Property Simulations of this compound
Quantum chemical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). acs.orgnih.gov For this compound, DFT calculations could predict the vibrational frequencies corresponding to different functional groups, which can be compared with experimental IR spectra for structural validation. nih.gov
Simulations of NMR spectra would involve calculating the chemical shifts of the hydrogen and carbon atoms, providing valuable information for the interpretation of experimental NMR data. mdpi.com UV-Vis spectra simulations would predict the electronic transitions and the corresponding absorption wavelengths, which are related to the electronic structure of the molecule. The interaction of the nitrogen lone pair with the aromatic pi-system in the benzylamine moiety would likely result in absorption bands in the UV region. libretexts.org
Reaction Mechanism Elucidation for this compound using Computational Methods
Computational methods are powerful tools for elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For reactions involving this compound, such as N-alkylation or oxidation, DFT calculations could be used to map out the potential energy surface. wikipedia.orgnih.gov
For instance, in a hypothetical reaction, the calculations would involve optimizing the geometries of the reactants, products, and any intermediates and transition states. The calculated activation energies would help in determining the rate-determining step of the reaction. Isotope effect calculations could also be performed to further validate the proposed mechanism. organic-chemistry.org Studies on the fragmentation mechanisms of protonated benzylamines using mass spectrometry and ab initio calculations have provided insights into their gas-phase reactivity. researchgate.net
Cheminformatics Approaches for this compound Analog Design
Cheminformatics combines chemistry, computer science, and information technology to aid in drug discovery and design. drugdesign.orgnih.gov For this compound, cheminformatics approaches could be used to design analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics. researchgate.netnih.gov If a biological activity for this compound were identified, a QSAR model could be developed by correlating the structural features of a series of analogs with their activities. This model could then be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com Molecular docking studies, another important tool, could be used to predict the binding mode of this compound and its analogs to a biological target. researchgate.netnih.gov
Virtual screening of large compound libraries is another powerful cheminformatics technique. enamine.net By defining a pharmacophore model based on the structure of this compound, it would be possible to search for other molecules with similar three-dimensional arrangements of chemical features.
Advanced Research Topics and Future Perspectives Concerning 1 Benzylamino Cyclopentyl Methanol
Development of Novel Synthetic Routes for [1-(Benzylamino)cyclopentyl]methanol
The synthesis of this compound can be approached through various established and emerging methodologies in organic synthesis. The development of novel, efficient, and stereoselective routes is a key area of research.
One promising avenue involves the catalytic asymmetric synthesis to obtain enantiomerically pure forms of the compound. For instance, asymmetric transfer hydrogenation of a suitable α-ketoamine precursor could yield the chiral amino alcohol with high enantioselectivity. acs.org Another approach could be the asymmetric α-benzylation of N-unprotected amino acids in the presence of benzyl (B1604629) alcohol derivatives, a reaction promoted by a combination of catalytic systems. nih.gov
Furthermore, the synthesis of related 1-amino-1-cyclopentanemethanol (B82455) derivatives has been explored, which can serve as a foundational strategy. These methods often involve multi-step sequences that can be optimized for yield and purity.
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst to reduce an α-ketoamine precursor. acs.org | High enantioselectivity, potentially fewer steps. |
| Catalytic Asymmetric α-Benzylation | Reaction of an N-unprotected amino acid ester with a benzyl alcohol derivative. nih.gov | Direct introduction of the benzylamino group. |
| Multi-step Synthesis from Cyclopentanone (B42830) | Sequential reactions starting from cyclopentanone to introduce the amino and hydroxymethyl groups. | Readily available starting material, established reaction pathways. |
Exploration of New Reactivity Patterns of this compound
The bifunctional nature of this compound, possessing both a nucleophilic amine and a primary alcohol, allows for a rich and varied reactivity profile. Exploring new transformations of this molecule can lead to the synthesis of novel derivatives with interesting properties.
The primary alcohol group can undergo oxidation to an aldehyde or a carboxylic acid. youtube.comyoutube.com The choice of oxidizing agent can allow for selective transformation. For instance, pyridinium (B92312) chlorochromate (PCC) typically yields the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) would lead to the carboxylic acid.
The secondary amine can participate in N-alkylation, N-acylation, and other coupling reactions to introduce further complexity into the molecule. The benzyl group itself can be removed through hydrogenolysis to yield the primary amine, which can then be further functionalized.
Additionally, intramolecular reactions between the amino and alcohol functionalities could be explored to form cyclic structures, such as oxazolidines, under appropriate conditions. The reactivity of the cyclopentyl ring, while generally stable, could also be investigated under specific catalytic conditions.
Expansion of this compound Scaffold Applications
The structural motifs present in this compound, namely the benzylamine (B48309) and cyclopentyl moieties, are prevalent in medicinal chemistry and materials science. This suggests that the compound and its derivatives could serve as valuable scaffolds for various applications.
The benzylamine scaffold is a common feature in many biologically active compounds, including antiviral and anticancer agents. nih.govresearchgate.net The cyclopentyl ring, as a bioisostere of other cyclic systems, can enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates. nih.govnih.gov Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities.
In materials science, amino alcohols are utilized in the synthesis of polymers, such as poly(ester amide) elastomers, which have applications in biomedical engineering. nih.gov The ability of the amino and alcohol groups to form hydrogen bonds also suggests potential applications in the development of self-assembling materials and organogels.
| Application Area | Rationale | Potential Derivatives |
| Medicinal Chemistry | Benzylamine and cyclopentyl scaffolds are present in bioactive molecules. nih.govnih.gov | Heterocyclic derivatives, peptidomimetics. |
| Materials Science | Amino alcohols are precursors to polymers and can participate in hydrogen bonding. nih.gov | Polyesters, polyamides, supramolecular gels. |
| Catalysis | Chiral amino alcohols can act as ligands for asymmetric catalysts. | Metal complexes for asymmetric synthesis. |
Integration of this compound Synthesis with Flow Chemistry and Automation
Modern synthetic chemistry is increasingly moving towards continuous flow processes and automation to improve efficiency, safety, and scalability. acm.org The synthesis of this compound is amenable to these technologies.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net The synthesis of amino alcohols, in particular, has been successfully demonstrated in flow reactors. nih.govacs.org A multi-step synthesis of this compound could be designed as a continuous process, minimizing the need for isolation and purification of intermediates. rsc.org
Automation, coupled with data-rich experimentation, can accelerate the optimization of reaction conditions. mit.eduresearchgate.net Robotic platforms can perform numerous experiments in parallel, varying parameters such as catalyst loading, solvent, and temperature to rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. ucla.edu
Supramolecular Chemistry and Self-Assembly involving this compound
The presence of both hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.
The formation of intermolecular hydrogen bonds can lead to the spontaneous organization of molecules into well-defined, higher-order structures. nih.gov The benzylamine moiety can participate in N-H···π interactions, further stabilizing supramolecular assemblies. researchgate.net Depending on the solvent and concentration, this compound could potentially self-assemble into various structures such as nanofibers, gels, or liquid crystals.
The study of the self-assembly of amino acids and their derivatives provides a framework for understanding how this compound might behave. nih.govmdpi.com By modifying the structure, for example by introducing additional functional groups, it may be possible to control the self-assembly process and create novel functional materials.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [1-(Benzylamino)cyclopentyl]methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination between cyclopentanone derivatives and benzylamine, followed by reduction of the intermediate ketone. Optimization involves adjusting parameters such as temperature (50–80°C), solvent polarity (e.g., methanol or THF), and catalyst selection (e.g., NaBH₄ or LiAlH₄). Protecting groups for the amine (e.g., Boc) may improve yield by minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to identify cyclopentyl protons (δ 1.5–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyl/amine protons (broad signals near δ 1–3 ppm).
- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and -NH (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.2) and fragmentation patterns.
- Cross-validation with X-ray crystallography (for solid-state confirmation) is advised when possible .
Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?
- Protocol : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., epoxide hydrolases or kinases). Prepare dose-response curves with varying compound concentrations (1 nM–100 µM) and calculate IC₅₀ values. Include controls (e.g., DMSO vehicle) and validate results with orthogonal methods like SPR or ITC. Structural analogs with cyclopentylmethanol cores have shown receptor-binding activity, suggesting similar assays could apply here .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve enantiomers?
- Approach : Enantiomers may exhibit divergent binding affinities due to spatial compatibility with chiral enzyme pockets. Use chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) to separate isomers. Compare activities of isolated enantiomers in bioassays. Stereochemical analogs, such as [(1S,3R)-3-aminocyclopentyl]methanol, demonstrate the importance of configuration in receptor interactions .
Q. How can contradictions in activity data across cell lines or assays be resolved?
- Strategies :
- Validate assay conditions (e.g., pH, temperature, cell viability).
- Perform proteomic profiling to identify off-target interactions.
- Use isogenic cell lines to isolate genetic variables.
- For example, discrepancies in IC₅₀ values for related compounds (e.g., cyclopentylmethanol derivatives) across HeLa vs. A549 cells may arise from differences in membrane transporter expression .
Q. What impurities or byproducts commonly arise during synthesis, and how are they quantified?
- Common Byproducts :
- N-Benzyl side products from incomplete reduction.
- Oxidized derivatives (e.g., ketones) due to residual oxidizing agents.
Q. How can computational modeling predict binding interactions with target enzymes?
- Workflow :
Generate 3D conformers of the compound using molecular dynamics (MD) simulations.
Perform molecular docking (e.g., AutoDock Vina) against enzyme structures (PDB IDs).
Analyze binding poses for hydrogen bonds (e.g., hydroxyl/amine groups with catalytic residues) and hydrophobic interactions (cyclopentyl/benzyl groups).
- Studies on S1P1 receptor modulators with similar cyclopentylmethanol cores highlight the role of amine and hydroxyl groups in receptor binding .
Q. Which crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Methods : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Solve structures using SHELXS/SHELXL and refine with Olex2. For solvates or hydrates (common in polar derivatives), analyze hydrogen-bonding networks using Mercury software. Recent studies on cyclopentylmethanol analogs (e.g., monohydrate/methanol solvates) demonstrate the utility of SCXRD in confirming stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
